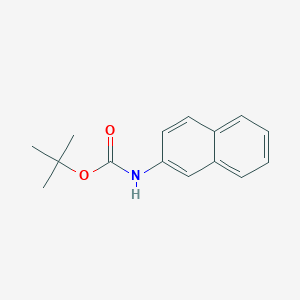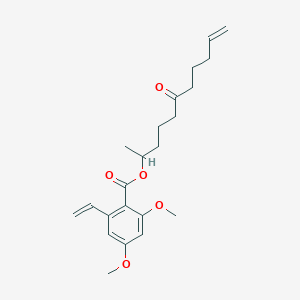
N-Boc-2-naphtylamine
Vue d'ensemble
Description
N-Boc-2-naphthylamine, also known as benzyloxycarbonyl-2-naphthylamine, is an organic compound used in organic synthesis and in the development of pharmaceuticals. It is a white solid that is insoluble in water and is used as a reagent in chemical reactions. N-Boc-2-naphthylamine is a versatile compound that has a wide range of applications in the synthesis of pharmaceuticals, polymers, and other materials.
Applications De Recherche Scientifique
Synthèse de dérivés de benzoquinoléine
N-Boc-2-naphtylamine: est utilisé dans la synthèse de dérivés de benzoquinoléine par annulation de Friedländer dans des conditions sans métal . Ce processus est important en chimie médicinale en raison des propriétés biologiques des benzoquinoléines, telles que les activités anti-inflammatoires, antimicrobiennes, antioxydantes et antitumorales .
Construction de BINOL et NOBIN
Le composé joue un rôle crucial dans l'arylation C-H catalysée au palladium avec des diazoquinones, conduisant à la formation de dérivés de BINOL et NOBIN à structure diversifiée . Ces structures biaryliques sont importantes dans la recherche et le développement pharmaceutiques en raison de leur large généralité de substrat et de leur haute efficacité dans les réactions .
Formation d'acylnaphtylamines
This compound: est un matériau de départ clé dans la formation d'acylnaphtylamines, qui sont synthétisées selon une procédure en deux étapes impliquant des carbamates de lithium et des agents acylants sélectionnés . Ces composés ont des applications potentielles dans le développement de nouveaux produits pharmaceutiques et de matériaux organiques .
Développement de catalyseurs acides hétérogènes
Dans le domaine de la catalyse, les dérivés de This compound peuvent être utilisés pour développer des catalyseurs acides hétérogènes. Ces catalyseurs sont essentiels pour faciliter diverses réactions chimiques, y compris la préparation en un seul pot de dérivés de polyhydroquinoléine et de 1,4-dihydropyridine .
Création de quinoléines et de quinolinones fonctionnalisées
Le composé est essentiel pour créer des quinoléines et des quinolinones fonctionnalisées, qui présentent un grand intérêt en raison de leurs diverses propriétés biologiques. Ces propriétés en font d'excellentes cibles dans la recherche thérapeutique et médicinale .
Application dans les réactions en domino
This compound: peut agir comme donneur d'atome d'azote dans les réactions en domino, qui sont une série de deux ou plusieurs transformations de formation de liaisons qui se produisent dans les mêmes conditions de réaction. Cette application est particulièrement précieuse dans la synthèse d'amines symétriques .
Utilisation en synthèse asymétrique
Le composé est également utilisé en synthèse asymétrique, qui est un type de synthèse chimique axée sur la création de molécules avec des arrangements tridimensionnels spécifiques. Ceci est crucial pour la production de médicaments et de substances chiraux<a aria-label="2: " data-
Mécanisme D'action
Target of Action
N-Boc-2-naphthylamine is primarily used as a biochemical in the synthesis of biphenyl-carbamate . It is an organic compound that serves as a key intermediate in various organic synthesis processes .
Mode of Action
The mode of action of N-Boc-2-naphthylamine involves its role as a protecting group for amines in organic synthesis . The tert-butoxycarbonyl (Boc) group in N-Boc-2-naphthylamine is widely used for the protection of amine groups due to its extreme stability towards catalytic hydrogenolysis and resistance to basic and nucleophilic conditions . This Boc group can be selectively removed under certain conditions, such as the use of oxalyl chloride in methanol .
Biochemical Pathways
N-Boc-2-naphthylamine is involved in the Friedländer annulation, a chemical reaction used for the synthesis of quinolines . In this process, it can lead to the formation of quinolines and quinoline-2(1H)-ones under basic conditions mediated by urea/KOH . These products have diverse biological properties, making them targets in therapeutic and medicinal research .
Result of Action
The result of N-Boc-2-naphthylamine’s action is the formation of structurally diverse compounds. For instance, it can lead to the synthesis of quinolines and quinoline-2(1H)-ones , which are compounds with potential anti-inflammatory, antimicrobial, antioxidant, or antitumor activity .
Action Environment
The action of N-Boc-2-naphthylamine can be influenced by various environmental factors. For instance, the deprotection of the N-Boc group can be achieved under room temperature conditions . Moreover, the synthesis of quinolines and quinoline-2(1H)-ones from N-Boc-2-naphthylamine derivatives can occur under basic conditions mediated by urea/KOH . Therefore, the reaction conditions, including temperature and pH, can significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-naphthalen-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFIXUGFEFRFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589432 | |
| Record name | tert-Butyl naphthalen-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
454713-45-2 | |
| Record name | tert-Butyl naphthalen-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of N-Boc-2-naphthylamine as described in the provided research?
A1: The research primarily focuses on using N-Boc-2-naphthylamine as a building block for synthesizing more complex molecules. Specifically, the paper describes its use in producing acyl derivatives and subsequently transforming those into benzoquinazolines and benzoquinazolinones. [] These heterocyclic compounds are important structural motifs found in various bioactive molecules, making them relevant for medicinal chemistry research.
Q2: How is N-Boc-2-naphthylamine modified to create the acyl derivatives described in the paper?
A2: The researchers utilize the reactivity of lithiated N-Boc naphthylamines. [] They first treat N-Boc-2-naphthylamine with a strong base to deprotonate it and generate the corresponding lithiated species. This nucleophilic species can then react with various electrophiles, including acyl chlorides (like AcCl, PivCl, iPrCOCl), anhydrides (Ac2O), esters (AcOEt), and even Wienreb amides, to yield a diverse range of acyl N-Boc-2-naphthylamine derivatives. This approach showcases the versatility of N-Boc-2-naphthylamine as a starting material in organic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)



